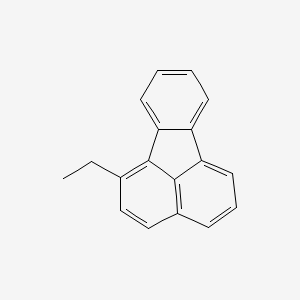

1-Ethylfluoranthene

Beschreibung

1-Ethylfluoranthene is an ethyl-substituted derivative of fluoranthene (CAS 206-44-0), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings with a five-membered ring. The addition of an ethyl group (-CH₂CH₃) at the 1-position modifies its physicochemical properties, such as molecular weight, lipophilicity, and environmental behavior.

Eigenschaften

CAS-Nummer |

55220-72-9 |

|---|---|

Molekularformel |

C18H14 |

Molekulargewicht |

230.3 g/mol |

IUPAC-Name |

1-ethylfluoranthene |

InChI |

InChI=1S/C18H14/c1-2-12-10-11-13-6-5-9-16-14-7-3-4-8-15(14)17(12)18(13)16/h3-11H,2H2,1H3 |

InChI-Schlüssel |

AQRHMUGYCXWAKT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Ethylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .

Industrial production methods for fluoranthene derivatives often involve the extraction of fluoranthene from coal tar, followed by purification and subsequent chemical modification. The high boiling fraction of coal tar is a significant source of fluoranthene .

Analyse Chemischer Reaktionen

1-Ethylfluoranthene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoranthene-1-carboxylic acid.

Reduction: Catalytic hydrogenation can reduce the aromatic rings, although this is less common due to the stability of the aromatic system.

Substitution: Electrophilic substitution reactions are common, with halogenation, nitration, and sulfonation being typical examples.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1-Ethylfluoranthene exerts its effects is primarily through its interaction with cellular membranes and proteins. Its planar structure allows it to intercalate into lipid bilayers, affecting membrane fluidity and function. Additionally, its fluorescence properties enable it to act as a probe for studying molecular interactions and pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Identifiers and Molecular Data

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol)* | Substituent Type | Core Structure |

|---|---|---|---|---|---|

| Fluoranthene | 206-44-0 | C₁₆H₁₀ | 202.25 | Parent PAH | 3 fused benzene rings |

| 1-Methylfluorene | 1730-37-6 | C₁₄H₁₂ | 180.3 | Methyl (-CH₃) | Bicyclic fluorene |

| 6-Ethylchrysene | 2732-58-3 | Not provided | Not provided | Ethyl (-CH₂CH₃) | 4 fused benzene rings |

| Ethylbenzene | 100-41-4 | C₈H₁₀ | 106.16 | Ethyl (-CH₂CH₃) | Monocyclic benzene |

*Molar masses for fluoranthene and ethylbenzene are calculated from molecular formulas; others are sourced from evidence.

Key Observations:

Substituent Effects :

- Ethyl groups increase molecular weight and lipophilicity compared to methyl or hydrogen substituents. For example, 1-methylfluorene (180.3 g/mol) has a lower molar mass than 1-ethylfluoranthene (inferred ~228 g/mol), reflecting the ethyl group’s larger size .

- Ethyl-substituted PAHs like 6-ethylchrysene (CAS 2732-58-3) are more persistent in environmental matrices due to reduced solubility, a trend likely applicable to 1-ethylfluoranthene .

Ethylbenzene, a single-ring compound, exhibits higher volatility and lower environmental persistence compared to multi-ring PAHs .

Analytical Detection

Ethyl-substituted PAHs like 6-ethylchrysene and fluoranthene are quantified using chromatography (e.g., HPLC, GC-MS). Their ethyl groups may alter retention times compared to unsubstituted analogs, necessitating method-specific calibration .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.